3-Ethoxy-N-(4-isopropoxybenzyl)aniline

Description

Chemical Classification and Nomenclature

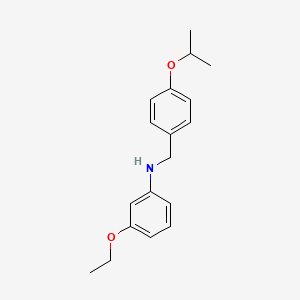

This compound belongs to the class of substituted anilines , specifically N-benzylaniline derivatives . Its systematic IUPAC name is 3-ethoxy-N-[(4-isopropoxyphenyl)methyl]aniline , reflecting the ethoxy group at the meta position of the aniline ring and the 4-isopropoxybenzyl substituent on the nitrogen atom. The compound’s structure can be represented as:

$$ \text{C}6\text{H}5-\text{NH}-\text{CH}2-\text{C}6\text{H}4-\text{O}-\text{C}(\text{CH}3)_2 $$

Key features include:

Position within Substituted Aniline Family

Substituted anilines are characterized by modifications to the amino group or aromatic ring, which alter reactivity and applications. This compound distinguishes itself through:

- Dual alkoxy substituents : The ethoxy and isopropoxy groups enhance solubility in organic solvents compared to simpler anilines.

- Steric and electronic effects : The bulky isopropoxybenzyl group influences steric hindrance and electron density, modulating interactions with biological targets or catalysts.

A comparative analysis with related compounds highlights its uniqueness:

Historical Context of Benzylaniline Derivatives

Benzylaniline derivatives emerged from advancements in aniline chemistry during the 19th century, driven by the dye industry. The introduction of benzyl groups as protective moieties in the early 20th century expanded their utility in synthetic organic chemistry. For this compound, the incorporation of alkoxy groups reflects modern strategies to fine-tune molecular properties for targeted applications, such as drug discovery.

Significance in Organic Chemistry Research

This compound is pivotal in:

- Medicinal chemistry : As a building block for kinase inhibitors or GPCR modulators, leveraging its ability to engage in π-π stacking and hydrogen bonding.

- Materials science : Its alkoxy groups facilitate self-assembly in liquid crystals or organic semiconductors.

- Catalysis : Serving as a ligand in transition metal complexes due to the electron-donating alkoxy substituents.

Synthetic routes often involve:

- Reductive amination : Between 3-ethoxyaniline and 4-isopropoxybenzaldehyde.

- Nucleophilic substitution : On pre-functionalized benzyl halides.

Properties

IUPAC Name |

3-ethoxy-N-[(4-propan-2-yloxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-4-20-18-7-5-6-16(12-18)19-13-15-8-10-17(11-9-15)21-14(2)3/h5-12,14,19H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNKTTNKLOYKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NCC2=CC=C(C=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401204116 | |

| Record name | N-(3-Ethoxyphenyl)-4-(1-methylethoxy)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401204116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040685-64-0 | |

| Record name | N-(3-Ethoxyphenyl)-4-(1-methylethoxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1040685-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Ethoxyphenyl)-4-(1-methylethoxy)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401204116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-N-(4-isopropoxybenzyl)aniline typically involves the reaction of 3-ethoxyaniline with 4-isopropoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-(4-isopropoxybenzyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid, sulfuric acid, and halogens.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

3-Ethoxy-N-(4-isopropoxybenzyl)aniline is being investigated for its potential therapeutic uses, particularly in:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis. In vitro studies have shown cytotoxic effects on breast and prostate cancer cell lines, indicating its potential as a lead compound in cancer therapy .

- Antimicrobial Properties : The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

Biochemical Research

The compound serves as a biochemical tool in proteomics and other analytical methodologies:

- Interaction Studies : Research focuses on its binding affinity with biological targets such as enzymes and receptors. Understanding these interactions can elucidate its pharmacological effects and therapeutic applications.

- Mechanism of Action : Studies indicate that the compound may modulate specific signaling pathways related to cell survival and proliferation, enhancing its relevance in drug discovery.

Materials Science

In materials science, this compound is utilized for:

- Synthesis of Advanced Materials : Its unique chemical properties allow it to be used as a building block for synthesizing complex organic molecules, which are crucial in developing new materials with specific functionalities .

- Catalysis : The compound's structure may contribute to catalytic processes, enhancing reaction efficiencies in industrial applications.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects on multiple cancer cell lines. The studies reveal that the compound's mechanism likely involves the inhibition of key signaling pathways that promote cell survival and proliferation.

Antimicrobial Activity Testing

Preliminary tests indicate that this compound possesses notable antibacterial properties. It has shown effectiveness against various pathogens, highlighting its potential as a lead compound for new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-Ethoxy-N-(4-isopropoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Position :

- Para vs. Meta Benzyl Substituents : In 4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline , the meta -isopropoxy group on the benzyl moiety creates steric hindrance, reducing rotational freedom compared to the para -isopropoxy configuration in the target compound.

- Aniline Substituents : The 3-ethoxy group in the target compound introduces electronic asymmetry, whereas analogs like 4-Methoxy-N-(4-methoxybenzyl)aniline exhibit symmetry, leading to distinct crystal packing and melting points.

- Electronic Influence: Electron-Donating Groups (EDGs): Ethoxy and isopropoxy groups enhance the electron density of the aromatic rings, stabilizing intermediates in electrophilic reactions.

Physicochemical Properties

Lipophilicity :

Solubility :

Biological Activity

3-Ethoxy-N-(4-isopropoxybenzyl)aniline is a substituted aniline compound with the molecular formula and a molecular weight of 285.39 g/mol. This compound is recognized for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its structure includes an ethoxy group at the meta position and a 4-isopropoxybenzyl group at the nitrogen atom, which contribute to its unique chemical properties and biological interactions.

The compound can be synthesized through various methods, typically involving nucleophilic substitution reactions. The presence of the ethoxy and isopropoxy groups enhances its solubility and reactivity, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.39 g/mol |

| CAS Number | 1040685-64-0 |

Biological Activity

This compound has been studied for its interactions with biological targets, including enzymes and receptors. These interactions are crucial for understanding its pharmacological effects.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Binding : The compound might interact with various receptors, modulating their activity and influencing cellular responses.

Case Studies and Research Findings

- Enzyme Interaction Studies : Research indicates that this compound exhibits binding affinity towards certain enzymes, which could be linked to its potential anti-inflammatory or analgesic properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, suggesting a possible mechanism for pain relief.

- Anticancer Potential : A study highlighted the potential of substituted anilines in cancer therapy. Compounds structurally similar to this compound were evaluated for their ability to induce apoptosis in cancer cells, indicating that this compound might also possess anticancer properties.

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects, potentially through antioxidant mechanisms. This aligns with findings from other aniline derivatives that demonstrated protective effects against oxidative stress in neuronal cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Ethoxy-N-(4-isopropylbenzyl)aniline | Similar structure but with a propyl group | Different alkyl substituent affects properties |

| Ethyl Vanillin | Contains an ethoxy group but lacks aniline structure | Primarily used as a flavoring agent |

| N,N-Dimethylaniline | A dimethylated version of aniline | Lacks additional substituents, affecting reactivity |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-Ethoxy-N-(4-isopropoxybenzyl)aniline, and what key parameters influence yield?

- Methodology :

- Reductive N-alkylation : Use primary amines (e.g., 4-isopropoxybenzylamine) and aryl halides (e.g., 3-ethoxybromobenzene) with catalysts like Pd/C or Ni under hydrogen atmosphere. Monitor reaction progress via TLC or in-situ NMR .

- Nucleophilic substitution : React 4-isopropoxybenzylamine with 3-ethoxyaniline derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–100°C. Optimize by varying solvent polarity and reaction time .

- Yield optimization : Use microwave-assisted synthesis to reduce reaction time and improve selectivity. Characterize intermediates via HPLC-MS to identify byproducts .

Q. How should researchers characterize the structure of this compound using spectroscopic and crystallographic techniques?

- Methodology :

- NMR spectroscopy : Assign proton environments using ¹H and ¹³C NMR, focusing on deshielded aromatic protons (δ 6.5–7.5 ppm) and ethoxy/isopropoxy groups (δ 1.2–1.4 ppm for CH₃). Compare with computed NMR spectra (DFT) for validation .

- X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water mixtures. Analyze bond lengths (e.g., C–O: ~1.36 Å, C–N: ~1.41 Å) and angles using software like SHELX .

- Cross-validation : Resolve discrepancies (e.g., tautomerism in solution vs. solid state) by correlating NMR data with X-ray results .

Q. What are the standard protocols for assessing the environmental toxicity of this compound?

- Methodology :

- Acute toxicity assays : Use Daphnia magna or zebrafish embryos exposed to varying concentrations (1–100 mg/L). Measure LC₅₀ values and oxidative stress markers (e.g., glutathione depletion) .

- Soil adsorption studies : Conduct batch experiments with different soil types (clay, loam) to calculate adsorption coefficients (Kd). Use HPLC-UV for quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodology :

- DFT modeling : Calculate Fukui indices to predict electrophilic/nucleophilic sites. Compare with experimental results from SNAr reactions (e.g., nitration at para vs. meta positions) .

- Kinetic studies : Perform stopped-flow experiments to measure reaction rates under varying conditions (pH, temperature). Use Arrhenius plots to validate computational activation energies .

Q. What advanced oxidation processes (AOPs) effectively degrade this compound in wastewater, and how can their efficiency be modeled?

- Methodology :

- Photocatalysis : Test MnFe₂O₄/Zn₂SiO₄ composites under UV/visible light. Optimize parameters (pH, catalyst loading) via Box-Behnken experimental design .

- Fenton’s reagent : Use Fe²⁺/H₂O₂ systems at pH 3.0. Quantify degradation intermediates (e.g., quinones) via LC-MS and propose pathways .

- Kinetic modeling : Apply pseudo-first-order kinetics to degradation data. Validate with MATLAB simulations .

Q. How does the substitution pattern (ethoxy/isopropoxy) influence electronic properties and biodegradation kinetics?

- Methodology :

- Hammett analysis : Measure substituent effects on reaction rates (e.g., SNAr with NO₂⁺). Correlate σ values with log(k) to determine electron-donating/withdrawing impacts .

- Biodegradation assays : Screen bacterial strains (e.g., Pseudomonas spp.) expressing aniline dioxygenase. Monitor degradation via CO₂ evolution and GC-MS .

Q. What experimental designs are optimal for studying soil migration behavior under variable hydrologic conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.